molecular formula C18H17ClN2O2S B2376342 (E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864925-57-5

(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2376342
CAS No.: 864925-57-5
M. Wt: 360.86
InChI Key: FJXSGYGFUPMKBW-CZIZESTLSA-N
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Description

(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific molecule is presented as a research-grade chemical for use in early-stage discovery and investigative studies. The benzothiazole ring system is of significant scientific interest, as derivatives have been explored for their potential as inhibitors of various biological targets. For instance, structurally related sulfonamide-containing heterocycles have been investigated for their inhibitory activity against enzymes like 2-methylerythritol 2,4-cyclodiphosphate synthase (IspF) in the MEP pathway, which is a target for anti-infective and herbicide development . Other benzothiazole analogues are the subject of ongoing research and patent applications, highlighting the continued interest in this chemical class for developing new therapeutic agents . Researchers may utilize this compound as a building block or intermediate in synthetic chemistry or as a probe for biochemical studies. Given its structural features, it is suited for investigations in enzyme inhibition, cellular signaling, and other pharmacological mechanisms. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

4-chloro-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-3-21-16-14(23-4-2)6-5-7-15(16)24-18(21)20-17(22)12-8-10-13(19)11-9-12/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJXSGYGFUPMKBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Ethoxy-3-Ethylbenzaldehyde

Step 1: Demethylation of 2-Chloro-3,4-Dimethoxybenzaldehyde
Treatment of 2-chloro-3,4-dimethoxybenzaldehyde with boron tribromide (BBr₃) in dichloromethane selectively removes methyl groups, yielding 2-chloro-3-hydroxy-4-methoxybenzaldehyde. Subsequent ethylation using ethyl bromide and potassium carbonate introduces the ethoxy group.

Step 2: Ethyl Group Introduction
3-Hydroxy-4-ethoxybenzaldehyde undergoes Friedel-Crafts alkylation with ethyl bromide in the presence of AlCl₃, yielding 4-ethoxy-3-ethylbenzaldehyde.

Step Reagents/Conditions Yield Reference
1 BBr₃, DCM, 0–25°C, 4h 48%
2 EtBr, K₂CO₃, DMF, 80°C, 12h 72%

Formation of Benzo[d]Thiazol-2(3H)-Ylidene Core

Cyclocondensation with Thiourea
4-Ethoxy-3-ethylbenzaldehyde reacts with thiourea in ethanol under acidic conditions (HCl, reflux, 6h), forming 4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-imine. Subsequent oxidation with NaOCl generates the ylidene system, favoring the (E)-isomer due to steric hindrance.

Parameter Value
Solvent Ethanol
Catalyst HCl (conc.)
Temperature Reflux (78°C)
Reaction Time 6h
Yield 65%

Acylation with 4-Chlorobenzoyl Chloride

The ylidene amine reacts with 4-chlorobenzoyl chloride in tetrahydrofuran (THF) using triethylamine as a base. The reaction proceeds at 0°C to room temperature for 12h, affording the target compound after silica gel chromatography.

Parameter Value
Solvent THF
Base Et₃N (2 eq)
Temperature 0°C → RT
Yield 58%

Synthetic Route 2: One-Pot Tandem Approach

Simultaneous Ring Formation and Acylation

A modified protocol combines cyclocondensation and acylation in a single pot:

  • In situ generation of 4-chlorobenzoyl isocyanate : From 4-chlorobenzoyl chloride and sodium cyanate.
  • Reaction with 4-ethoxy-3-ethylbenzaldehyde and thiourea : In acetonitrile at 60°C for 8h.

This method reduces purification steps but requires careful stoichiometric control to avoid side reactions.

Parameter Value
Solvent Acetonitrile
Temperature 60°C
Reaction Time 8h
Yield 47%

Optimization and Challenges

Stereochemical Control

The (E)-configuration is favored due to:

  • Thermodynamic stability : Minimized steric clash between the ethoxy group and benzamide moiety.
  • Kinetic control : Use of polar aprotic solvents (e.g., DMF) during cyclocondensation enhances selectivity.

Purification Techniques

  • Column chromatography : Employing hexane/ethyl acetate (3:1) eluent removes unreacted benzaldehyde.
  • Recrystallization : From ethanol/water (7:3) enhances purity (>99% by HPLC).

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J=8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, Thiazole-H), 7.52 (d, J=8.4 Hz, 2H, Ar-H), 4.12 (q, J=7.0 Hz, 2H, OCH₂CH₃), 2.65 (q, J=7.5 Hz, 2H, CH₂CH₃), 1.43 (t, J=7.0 Hz, 3H, OCH₂CH₃), 1.29 (t, J=7.5 Hz, 3H, CH₂CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₈H₁₇ClN₂O₂S [M+H]⁺: 376.0712, found: 376.0715.

Purity Assessment

  • HPLC : Retention time = 6.72 min (C18 column, 70% MeOH/H₂O), purity = 98.5%.

Chemical Reactions Analysis

Types of Reactions

(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its pharmacological properties.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases or conditions.

    Industry: The compound can be utilized in the development of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of (E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features
Compound Name / ID Core Structure Substituents (Position) Key Functional Groups
Target Compound Benzo[d]thiazol-2(3H)-ylidene 4-Cl (benzamide); 4-OEt, 3-Et (thiazole) Chloro, ethoxy, ethyl
N-(4-Phenyl-3-ethylthiazol-2-ylidene)benzamide (7a) Thiazol-2(3H)-ylidene 4-Ph (thiazole); 3-Et (thiazole) Phenyl, ethyl
4-Chloro-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2-ylidene)benzamide (15l) Thiazol-2(3H)-ylidene 4-Cl (benzamide); 3-Me, 4-(3,4,5-trimethoxyphenyl) (thiazole) Chloro, methyl, trimethoxyphenyl
4-[Benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)benzamide Benzo[d]thiazol-2(3H)-ylidene 4-Sulfamoyl (benzamide); 4-OEt, 3-Me (thiazole) Sulfamoyl, ethoxy, methyl

Key Observations :

  • Substituent Effects: The 4-chloro group in the target compound and 15l enhances electrophilicity compared to phenyl (7a) or sulfamoyl substituents. Ethoxy vs. Steric Influence: The 3-ethyl group in the target compound introduces greater steric hindrance than methyl (15l ) or allyl (7c ), possibly affecting binding interactions.
Physicochemical and Spectral Properties
  • NMR Shifts :
    • Ethyl vs. Methyl : In 7a , the 3-ethyl group on thiazole resonates at δ ~1.2–1.4 ppm (CH3) and δ ~3.5–4.0 ppm (CH2), while methyl (15l ) appears at δ ~2.5 ppm.
    • Chloro Substituent : The 4-Cl in the target compound and 15l deshield aromatic protons, shifting benzamide protons to δ ~7.4–8.3 ppm.
  • Mass Spectrometry :
    • Target compound’s molecular ion (M+) expected at m/z ~390–400 (similar to 15l , m/z 415).

Biological Activity

(E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an in-depth examination of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzamide core with a 4-chloro substitution and a benzo[d]thiazol-2(3H)-ylidene moiety. The presence of ethoxy and ethyl groups enhances its chemical reactivity and solubility, which may influence its biological interactions.

Property Description
IUPAC Name This compound
Molecular Formula C19H20ClN2O2S
Molecular Weight 364.89 g/mol
Chemical Structure Chemical Structure

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors implicated in disease processes. Preliminary studies suggest that the compound may inhibit the activity of certain enzymes involved in cell proliferation, which is crucial for its potential anticancer properties.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may bind to enzymes that facilitate tumor growth or bacterial proliferation.
  • Receptor Modulation : It might modulate receptor activity, affecting signaling pathways critical for cell survival and proliferation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, suggesting its potential as an antibacterial agent.

Anticancer Activity

Studies have demonstrated that this compound possesses anticancer properties, particularly through its antiangiogenic effects. For instance, one study reported that related compounds inhibited vascular endothelial growth factor (VEGF) secretion in EAT cells, leading to reduced angiogenesis in vivo . The ability to inhibit blood vessel formation is critical for limiting tumor growth.

Case Studies and Research Findings

  • Study on Antiangiogenic Effects : A study highlighted the antiangiogenic potential of compounds similar to this compound. It was found to downregulate VEGF secretion in EAT cells, indicating potential therapeutic applications in cancer treatment .
  • Synthesis and Biological Evaluation : Another research focused on synthesizing benzothiazole derivatives and evaluating their biological activities. The synthesized compounds showed promising results against various cancer cell lines, supporting the hypothesis that modifications to the benzothiazole framework can enhance biological activity .

Summary of Biological Activities

Activity Type Effect Reference
AntimicrobialEffective against bacterial strains
AnticancerInhibits angiogenesis; reduces VEGF secretion

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (E)-4-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves:

Cyclization : Formation of the benzo[d]thiazole core via 2-aminothiophenol and ketone/aldehyde under acidic conditions (e.g., H₂SO₄) .

Condensation : Reaction with 4-chlorobenzamide derivatives under inert atmospheres (N₂/Ar) to form the imine linkage .

  • Optimization : Use anhydrous solvents (e.g., DCM), controlled temperatures (60–80°C), and catalysts like Pd/C for cross-coupling steps. Microwave-assisted synthesis may reduce reaction time .

Q. How can researchers confirm the stereochemistry and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify stereochemistry (e.g., E-configuration via coupling constants) and functional groups .
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (Q-TOF) to confirm molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties relevant to experimental design?

  • Solubility : Limited in water; use DMSO or DMF for biological assays.
  • Stability : Sensitive to light/moisture; store under argon at –20°C .
  • LogP : Predicted ~3.2 (via ChemDraw), indicating moderate lipophilicity for cellular uptake .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Ethoxy Group : Enhances metabolic stability by reducing oxidative dealkylation compared to methoxy .
  • Chloro Substituent : Increases electrophilicity, improving target binding (e.g., kinase inhibition) .
  • Case Study : Fluorinated analogs (e.g., 4-fluoro derivatives) show 2–3× higher antimicrobial activity due to enhanced membrane permeability .

Q. What strategies resolve contradictions in biological assay data across studies?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Metabolic Interference : Use cytochrome P450 inhibitors (e.g., ketoconazole) to isolate parent compound effects .
  • Data Normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can in silico modeling predict target interactions and guide derivative design?

  • Computational Methods :

Molecular Docking : AutoDock Vina to simulate binding to carbonic anhydrase IX (PDB: 3IAI). The chloro group shows strong H-bonding with Thr199 .

MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns .

ADMET Prediction : SwissADME for bioavailability (e.g., BBB permeability: low) .

Methodological Challenges & Solutions

Q. Why do some synthetic routes yield <50% product, and how can this be improved?

  • Low-Yield Factors :

  • Side Reactions : Ethyl group dealkylation under acidic conditions; switch to milder acids (e.g., AcOH) .
  • Purification Losses : Use silica gel chromatography (hexane:EtOAc 3:1) or recrystallization (EtOH/H₂O) .
    • Catalyst Optimization : Replace Pd/C with Pd(OAc)₂ for higher regioselectivity in Suzuki couplings .

Q. How to validate target engagement in cellular assays?

  • Approaches :

  • CETSA : Cellular Thermal Shift Assay to confirm target stabilization .
  • siRNA Knockdown : Reduced bioactivity in target-knockdown cells validates specificity .
  • SPR : Surface plasmon resonance for binding affinity (KD < 1 µM) .

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